2-Ethylhexyl stearate
Overview
Description
Synthesis Analysis
The synthesis of 2-ethylhexyl stearate involves the esterification of 2-ethylhexanol and stearic acid, catalyzed by enzymes or chemical catalysts. A notable method is the biocatalyzed esterification using Fermase CALB 10000 in the presence of ultrasound treatment, which significantly enhances the reaction efficiency, achieving a conversion rate of 95.87% under optimal conditions (Sarita D. Gawas & V. Rathod, 2020). Another method involves transesterification catalyzed by dibutyl stannic oxide, demonstrating good yield and catalyst stability (Hao Yu-zhi, 2011).
Molecular Structure Analysis
The molecular structure of related esters, such as ethyl stearate, reveals a monoclinic system with molecules forming sheets and displaying orthorhombic packing. The structure is bent at the carboxyl group, indicating the complex molecular interactions and packing behaviors of these esters (S. Aleby, 1962).
Chemical Reactions and Properties
2-Ethylhexyl stearate undergoes various chemical reactions, including esterification and transesterification. Its chemical properties, such as reactivity with different catalysts and under varying conditions, have been extensively studied to optimize synthesis and enhance product quality. The catalytic synthesis under microwave irradiation exemplifies the exploration of novel synthesis routes, yielding high conversion rates under optimized conditions (L. Ping, 2006).
Physical Properties Analysis
The physical properties of 2-ethylhexyl stearate, including viscosity and crystallization behavior, are critical for its application in various industries. Studies have shown that these properties can be finely tuned through the synthesis process, impacting the material's behavior in formulations (Paula T. C. Loiola et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-ethylhexyl stearate, such as its ester content, reaction efficiency, and stability, are influenced by the synthesis method and conditions. Enzymatic synthesis provides a green alternative with high conversion efficiency, demonstrating the compound's favorable reaction kinetics and thermodynamics under optimized conditions (Mateus V C da Silva et al., 2020).
Scientific Research Applications
Bio-lubricant in Cosmetics
2-Ethylhexyl stearate finds application as a bio-lubricant in various cosmetic products. A study by Gawas and Rathod (2020) highlighted its synthesis through a biocatalyzed esterification process, which is an environmentally friendly approach. This process involves the use of ultrasound treatment, enhancing the reaction efficiency and reducing reaction time, making it a valuable ingredient in cosmetic formulations (Gawas & Rathod, 2020).
Synthesis and Characterization
Yu-zhi (2011) conducted a study on the synthesis of Isooctyl (2-ethylhexyl) stearate through transesterification. This research provided insights into the synthesis process, including factors such as reaction temperature and catalyst dosage, which are crucial for optimizing production (Yu-zhi, 2011).
Thermal Stability in Plasticized PVC
González-Ortiz et al. (2006) explored the effect of stearate preheating on the thermal stability of plasticized poly(vinyl chloride) compounds. This study is significant in understanding the role of 2-ethylhexyl stearate in enhancing the thermal stability of PVC, which is critical for its industrial applications (González-Ortiz et al., 2006).
Sustainable Biocatalytic Process
Murcia et al. (2020) investigated the biocatalytic synthesis of ethylhexyl fatty acids esters, including ethylhexyl stearate. This study highlights the potential of using sustainable, enzyme-based processes for producing these esters, focusing on operational conditions and cost-effectiveness, contributing to the development of eco-friendly industrial processes (Murcia et al., 2020).
Thermodynamics and Transport Data
The research by Zheng et al. (2019) provided vital thermodynamic and transport data for fatty acid 2-ethylhexyl esters, crucial for their application in the production of biolubricants. This study covered measurements of density, viscosity, and vapor pressure, essential for industrial applications (Zheng et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-ethylhexyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJWPPVYCOPDCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047178 | |
Record name | 2-Ethylhexyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Octadecanoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Ethylhexyl stearate | |
CAS RN |
22047-49-0 | |
Record name | 2-Ethylhexyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22047-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl octadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLHEXYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG3PA2K3K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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